CJ-13,610

Catalog No.
S523887
CAS No.
179420-17-8
M.F
C22H23N3O2S
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CJ-13,610

CAS Number

179420-17-8

Product Name

CJ-13,610

IUPAC Name

4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26)

InChI Key

VPTONMHDLLMOOV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CJ-13610; CJ 13610; CJ-13610.

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N

The exact mass of the compound 4-(3-((4-(2-Methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide is 393.1511 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CJ-13,610 is a potent, orally active, non-redox inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of pro-inflammatory leukotrienes. [REFS-1, REFS-2] With a reported IC50 of 70 nM for 5-LO product formation in intact human polymorphonuclear leukocytes (PMNLs), it serves as a high-potency chemical probe for investigating leukotriene-mediated pathways in inflammation and pain research. [REFS-1, REFS-3] Its value as a research tool is defined by its distinct non-redox mechanism and its consistent inhibitory profile across different cellular activation states, a critical factor for experimental reproducibility. [1]

Choosing a 5-lipoxygenase inhibitor based on headline potency alone can compromise experimental outcomes. Substitutes fall into mechanistically distinct classes, such as redox-active iron chelators (e.g., Zileuton) or other non-redox agents. [REFS-1, REFS-2] Crucially, the efficacy of earlier non-redox inhibitors, such as ZM230487, is highly dependent on the specific cellular stimulus used, potentially leading to inconsistent or model-specific results. [1] CJ-13,610 was developed to overcome this limitation, providing consistent inhibition regardless of the 5-LOX activation pathway. This makes it a more reliable tool for obtaining reproducible data across diverse experimental systems, where a simple substitution could introduce unintended variables or outright experimental failure. [1]

Consistent Inhibition Regardless of Cellular Activation Pathway

Unlike its close structural analogs ZM230487 and L-739,010, the inhibitory potency of CJ-13,610 is not compromised by the cellular activation state of 5-LO. In human PMNLs, CJ-13,610 suppressed 5-LO product formation with comparable potency whether the enzyme was activated by Ca2+-dependent pathways (ionophore A23187) or by phosphorylation-dependent pathways (10 μM SA or 300 mM NaCl). [1] In contrast, the efficacy of ZM230487 and L-739,010 is known to be impaired by phosphorylation events, making them less effective in certain stimulus contexts. [1]

Evidence DimensionInhibitory Potency vs. 5-LO Activation Pathway
Target Compound DataComparable potency against both Ca2+-mediated and phosphorylation-mediated 5-LO activation.
Comparator Or BaselineZM230487 and L-739,010: Efficacy is impaired when 5-LO is activated by phosphorylation events.
Quantified DifferenceQualitatively superior; maintains potency across activation pathways where analogs fail.
ConditionsIntact human polymorphonuclear leukocytes (PMNLs) stimulated with A23187, SA, or NaCl. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1574996/" target="_blank">1</a>]

This ensures that researchers can expect reliable and reproducible 5-LO inhibition across different experimental models and stimuli, reducing result variability.

High Potency in Cellular Assays and Confirmed Oral Efficacy In Vivo

CJ-13,610 demonstrates high potency in cellular assays, inhibiting 5-LO product formation in A23187-stimulated human PMNLs with an IC50 of 70 nM. [1] This in vitro activity translates to significant in vivo efficacy. In a rat model of osteoarthritis, oral administration of CJ-13,610 at doses of 0.6, 2, and 6 mg/kg/day reversed both tactile allodynia and weight-bearing deficits. [2] This confirms its utility as an orally bioavailable tool for preclinical animal studies, a significant advantage over compounds with poor pharmacokinetic properties.

Evidence DimensionIn Vitro Potency and In Vivo Oral Efficacy
Target Compound DataIC50 = 70 nM (intact human PMNLs); Orally active at 0.6-6 mg/kg/day in rat pain models.
Comparator Or BaselineGeneral benchmark for preclinical tool compounds, which often suffer from poor oral bioavailability.
Quantified DifferenceDemonstrates a successful translation from nanomolar in vitro potency to low mg/kg oral efficacy in vivo.
ConditionsIn vitro: A23187-stimulated human PMNLs. In vivo: Rat medial meniscal transection model of osteoarthritis. [REFS-1, REFS-2]

Provides buyers with confidence that the compound is not only potent in a dish but is also suitable and effective for oral dosing in animal models of disease.

Processability: Defined Requirements for Cell-Free vs. Intact Cell Assays

The non-redox mechanism of CJ-13,610 dictates specific requirements for its use in different assay formats. In intact cells, it is highly potent (IC50 = 70 nM) because the necessary cellular machinery is present. [1] However, in cell-free assays with purified 5-LO, CJ-13,610 is largely inactive unless peroxidase activity is supplied (e.g., by adding glutathione peroxidase and GSH). Under these reducing conditions, its potency is restored (IC50 = 300 nM). [1] This is a critical processability parameter that distinguishes it from redox-type inhibitors.

Evidence DimensionAssay Condition Requirements
Target Compound DataRequires peroxidase activity (e.g., GPx + GSH) to be effective in cell-free/purified enzyme systems.
Comparator Or BaselineRedox-type inhibitors (e.g., Zileuton) which are active in cell-free systems without supplementation.
Quantified DifferenceDemonstrates conditional activity based on assay type, a key factor for experimental design.
ConditionsCell-free assays using purified 5-LO enzyme vs. intact human PMNLs. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1574996/" target="_blank">1</a>]

This informs the buyer of the precise experimental conditions required for success, preventing failed experiments and ensuring the compound is procured for the correct application (primarily intact cell studies or properly supplemented cell-free systems).

Achieving Reproducible 5-LOX Inhibition Across Diverse Cellular Models

For research programs that require the comparison of 5-LOX pathway activation across different cell types or by different stimuli (e.g., comparing growth factor vs. calcium-dependent signaling). The stimulus-independent efficacy of CJ-13,610 ensures that observed differences are due to underlying biology, not variable inhibitor performance. [1]

Preclinical In Vivo Evaluation of 5-LOX as a Therapeutic Target for Pain

For in vivo studies requiring an orally active agent to validate the role of leukotrienes in models of chronic inflammatory or osteoarthritic pain. The demonstrated oral efficacy of CJ-13,610 at low mg/kg doses makes it a suitable tool for such preclinical proof-of-concept studies. [2]

Isolating 5-LOX Function Without Confounding Redox or Iron-Chelating Effects

When the experimental goal is to probe the consequences of 5-LOX inhibition specifically, without the off-target effects associated with redox cycling or iron chelation. CJ-13,610's non-redox mechanism makes it a cleaner pharmacological tool compared to inhibitors like Zileuton. [REFS-1, REFS-2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

393.15109816 Da

Monoisotopic Mass

393.15109816 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5275PJ1C59

Other CAS

179420-17-8

Wikipedia

4-(3-((4-(2-methyl-1H-imidazol-1-yl)phenyl)sulfanyl)phenyl)tetrahydro-2H-pyran-4-carboxamide

Dates

Last modified: 08-15-2023
1: von Knethen A, Sha LK, Kuchler L, Heeg AK, Fuhrmann D, Heide H, Wittig I, Maier TJ, Steinhilber D, Brüne B. 5-Lipoxygenase contributes to PPARγ activation in macrophages in response to apoptotic cells. Cell Signal. 2013 Dec;25(12):2762-8. doi: 10.1016/j.cellsig.2013.08.045. PubMed PMID: 24036216.
2: Matthew Hutzler J, Linder CD, Melton RJ, Vincent J, Daniels JS. In vitro-in vivo correlation and translation to the clinical outcome for CJ-13,610, a novel inhibitor of 5-lipoxygenase. Drug Metab Dispos. 2010 Jul;38(7):1113-21. doi: 10.1124/dmd.110.032706. PubMed PMID: 20375180.
3: Sutton SC. The use of gastrointestinal intubation studies for controlled release development. Br J Clin Pharmacol. 2009 Sep;68(3):342-54. doi: 10.1111/j.1365-2125.2009.03432.x. Review. PubMed PMID: 19740391; PubMed Central PMCID: PMC2766473.
4: Cortes-Burgos LA, Zweifel BS, Settle SL, Pufahl RA, Anderson GD, Hardy MM, Weir DE, Hu G, Happa FA, Stewart Z, Muthian S, Graneto MJ, Masferrer JL. CJ-13610, an orally active inhibitor of 5-lipoxygenase is efficacious in preclinical models of pain. Eur J Pharmacol. 2009 Sep 1;617(1-3):59-67. doi: 10.1016/j.ejphar.2009.06.058. PubMed PMID: 19580807.
5: Zweifel BS, Hardy MM, Anderson GD, Dufield DR, Pufahl RA, Masferrer JL. A rat air pouch model for evaluating the efficacy and selectivity of 5-lipoxygenase inhibitors. Eur J Pharmacol. 2008 Apr 14;584(1):166-74. doi: 10.1016/j.ejphar.2008.01.021. PubMed PMID: 18295198.
6: Horrillo R, Planagumà A, González-Périz A, Ferré N, Titos E, Miquel R, López-Parra M, Masferrer JL, Arroyo V, Clària J. Comparative protection against liver inflammation and fibrosis by a selective cyclooxygenase-2 inhibitor and a nonredox-type 5-lipoxygenase inhibitor. J Pharmacol Exp Ther. 2007 Dec;323(3):778-86. PubMed PMID: 17766677.
7: Sutton SC, Evans LA, Fortner JH, McCarthy JM, Sweeney K. Dog colonoscopy model for predicting human colon absorption. Pharm Res. 2006 Jul;23(7):1554-63. PubMed PMID: 16783662.
8: Fischer L, Steinhilber D, Werz O. Molecular pharmacological profile of the nonredox-type 5-lipoxygenase inhibitor CJ-13,610. Br J Pharmacol. 2004 Jul;142(5):861-8. PubMed PMID: 15197110; PubMed Central PMCID: PMC1575070.

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